molecular formula C19H31N3O2 B2729466 1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1207019-12-2

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2729466
CAS No.: 1207019-12-2
M. Wt: 333.476
InChI Key: ZHNJUQMRKYMOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C19H31N3O2 and its molecular weight is 333.476. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

A study conducted by Vidaluc et al. (1995) explored the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and assessed their antiacetylcholinesterase activity. The research focused on optimizing the spacer length between pharmacophoric moieties and testing compounds with greater conformational flexibility. The findings indicated that certain compounds with an ethoxyethyl chain as a spacer exhibited comparable potency to their 4-piperidinylethyl counterparts when properly substituted. This suggests potential applications in designing inhibitors targeting acetylcholinesterase, an enzyme implicated in neurodegenerative diseases such as Alzheimer's (Vidaluc et al., 1995).

Soluble Epoxide Hydrolase Inhibition

Research by Rose et al. (2010) synthesized 1,3-disubstituted ureas possessing a piperidyl moiety to investigate their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). These compounds showed substantial improvements in pharmacokinetic parameters and demonstrated a significant increase in potency in reducing hyperalgesia in vivo compared to morphine. This highlights the compound's potential application in developing new treatments for inflammatory pain (Rose et al., 2010).

Anticancer Agents

A study by Feng et al. (2020) focused on the design, synthesis, and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. These compounds demonstrated significant antiproliferative effects on various cancer cell lines, suggesting their potential as BRAF inhibitors in cancer therapy (Feng et al., 2020).

Properties

IUPAC Name

1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-24-15-14-22-12-9-18(10-13-22)16-21-19(23)20-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,18H,5,8-16H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNJUQMRKYMOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNC(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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